molecular formula C9H15ClN4O B6634071 5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine

5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine

Cat. No.: B6634071
M. Wt: 230.69 g/mol
InChI Key: OCSMEJZEGDNXAM-UHFFFAOYSA-N
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Description

5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine is a pyrimidine derivative, a class of compounds known for their wide range of pharmacological applications Pyrimidines are six-membered heterocyclic aromatic compounds containing two nitrogen atoms at positions 1 and 3

Properties

IUPAC Name

5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN4O/c1-6(3-4-15-2)14-9-7(10)8(11)12-5-13-9/h5-6H,3-4H2,1-2H3,(H3,11,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSMEJZEGDNXAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCOC)NC1=NC=NC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine typically involves the reaction of 5-chloro-4,6-diaminopyrimidine with 4-methoxybutan-2-ylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidine derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of pyrimidine N-oxides.

    Reduction Products: Reduction can yield amine derivatives.

Scientific Research Applications

5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.

    Biological Studies: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor modulation.

    Industrial Applications: It is used in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 5-chloro-N4-phenyl-N2-(pyridin-2-yl)pyrimidine-2,4-diamine
  • 2-({5-chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl

Uniqueness

5-chloro-4-N-(4-methoxybutan-2-yl)pyrimidine-4,6-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybutan-2-yl group provides additional sites for chemical modification, enhancing its versatility in synthetic and medicinal chemistry .

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